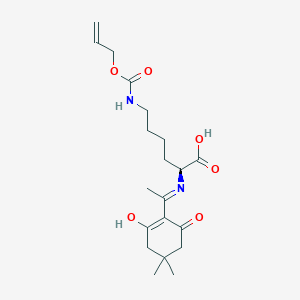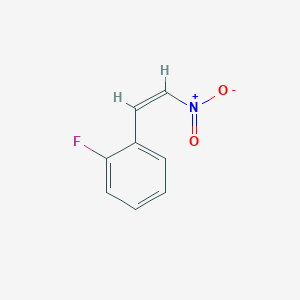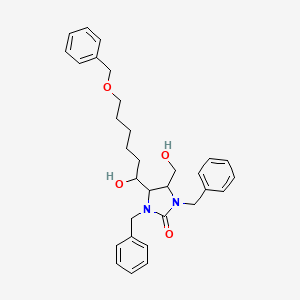
Dde-L-Lys(Aloc)-OH*DCHA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dde-L-Lys(Aloc)-OH*DCHA is a derivative of lysine, an essential amino acid. This compound is used primarily in peptide synthesis due to its unique protective groups, which allow for selective deprotection during the synthesis process. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group and the Aloc (allyloxycarbonyl) group provide orthogonal protection, meaning they can be removed independently under different conditions without affecting each other.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dde-L-Lys(Aloc)-OH*DCHA involves several steps:
Protection of Lysine: The ε-amino group of lysine is first protected with the Dde group. This is typically achieved by reacting lysine with Dde-Cl in the presence of a base.
Protection of the α-Amino Group: The α-amino group is then protected with the Aloc group. This step involves the reaction of the intermediate with Aloc-Cl.
Formation of the Final Compound: The final product, this compound, is obtained by reacting the protected lysine with dicyclohexylamine (DCHA) to form the salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lysine are reacted with Dde-Cl and Aloc-Cl under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product is subjected to rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Dde-L-Lys(Aloc)-OH*DCHA undergoes several types of reactions, including:
Deprotection Reactions: The Dde group can be removed using hydrazine in dimethylformamide (DMF), while the Aloc group can be removed using palladium catalysts in the presence of a nucleophile.
Substitution Reactions: The compound can undergo substitution reactions where the protective groups are replaced with other functional groups.
Common Reagents and Conditions
Hydrazine in DMF: Used for the removal of the Dde group.
Palladium Catalysts: Used for the removal of the Aloc group.
Bases and Acids: Used to facilitate various substitution reactions.
Major Products
The major products formed from these reactions include deprotected lysine derivatives, which can be further used in peptide synthesis.
Wissenschaftliche Forschungsanwendungen
Dde-L-Lys(Aloc)-OH*DCHA has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of complex peptides due to its orthogonal protective groups.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other biomolecules.
Drug Development: It is used in the development of peptide-based drugs.
Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Wirkmechanismus
The mechanism of action of Dde-L-Lys(Aloc)-OH*DCHA involves the selective removal of protective groups to expose reactive amino groups. These reactive groups can then participate in further chemical reactions, such as peptide bond formation. The Dde group is removed using hydrazine, which cleaves the bond between the Dde group and the lysine residue. The Aloc group is removed using palladium catalysts, which facilitate the cleavage of the allyloxycarbonyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-L-Lys(Dde)-OH: Another lysine derivative with an Fmoc (fluorenylmethyloxycarbonyl) protective group instead of Aloc.
Boc-L-Lys(Dde)-OH: A lysine derivative with a Boc (tert-butyloxycarbonyl) protective group.
Uniqueness
Dde-L-Lys(Aloc)-OH*DCHA is unique due to its combination of Dde and Aloc protective groups, which provide orthogonal protection. This allows for greater flexibility and control during peptide synthesis compared to other lysine derivatives with only one type of protective group.
Eigenschaften
Molekularformel |
C20H30N2O6 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C20H30N2O6/c1-5-10-28-19(27)21-9-7-6-8-14(18(25)26)22-13(2)17-15(23)11-20(3,4)12-16(17)24/h5,14,23H,1,6-12H2,2-4H3,(H,21,27)(H,25,26)/t14-/m0/s1 |
InChI-Schlüssel |
MEXRAPFIOOMRCO-AWEZNQCLSA-N |
Isomerische SMILES |
CC(=N[C@@H](CCCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Kanonische SMILES |
CC(=NC(CCCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)

![(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid](/img/structure/B13835401.png)

![3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B13835412.png)



